molecular formula C13H12N4 B154545 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine CAS No. 129090-38-6

2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine

Cat. No.: B154545
CAS No.: 129090-38-6
M. Wt: 224.26 g/mol
InChI Key: SYXACIGWSSQBAJ-UHFFFAOYSA-N
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Description

2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group, a cyano group, an ethyl group, and a pyridyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine can be achieved through multicomponent reactions. One common method involves the reaction of aldehydes, malononitrile, substituted acetophenones, and ammonium acetate. This reaction is typically carried out in the presence of a catalyst, such as Nano-[Fe-4BSP]Cl2, under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as multicomponent reactions, are often employed to minimize waste and improve efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the pyridine ring.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine has significant applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups play a crucial role in binding to active sites, thereby inhibiting enzyme activity or blocking receptor function. The compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, which are essential for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-cyano-6-ethylpyridine
  • 2-Amino-3-cyano-5-(4-pyridyl)pyridine
  • 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine

Uniqueness

2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine is unique due to the presence of both an ethyl group and a pyridyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in research and industry.

Properties

IUPAC Name

2-amino-6-ethyl-5-pyridin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-12-11(9-3-5-16-6-4-9)7-10(8-14)13(15)17-12/h3-7H,2H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXACIGWSSQBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=N1)N)C#N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156060
Record name 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129090-38-6
Record name 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129090386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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